molecular formula C13H21O6P B3960606 diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate

Cat. No.: B3960606
M. Wt: 304.28 g/mol
InChI Key: FEJLCTVIPAAWFO-UHFFFAOYSA-N
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Description

Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with two methoxy groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a Pudovik reaction mechanism, where the aldehyde reacts with the phosphite to form the desired phosphonate ester. The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various bases such as sodium hydride or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the phosphonate group allows it to mimic phosphate esters, potentially interfering with biological processes that involve phosphorylation .

Comparison with Similar Compounds

  • Diethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
  • Diethyl [(3,4-dimethoxyphenyl)(carboxy)methyl]phosphonate
  • Diethyl [(3,4-dimethoxyphenyl)(methoxy)methyl]phosphonate

Comparison: this compound is unique due to the presence of both methoxy and hydroxymethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For instance, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

diethoxyphosphoryl-(3,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)10-7-8-11(16-3)12(9-10)17-4/h7-9,13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJLCTVIPAAWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=C(C=C1)OC)OC)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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